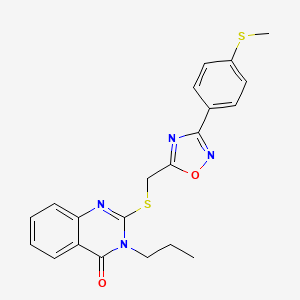

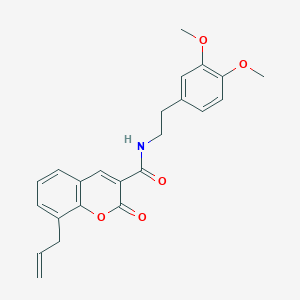

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

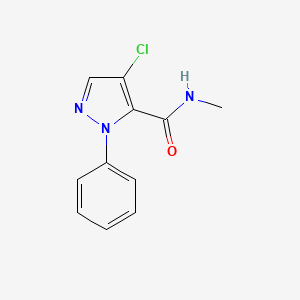

The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities. They are known for their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several functional groups including a quinazolinone ring, an oxadiazole ring, and methylthio groups. These groups would likely contribute to the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazolinone and oxadiazole rings might contribute to its stability, while the methylthio and propyl groups might influence its solubility .Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through multi-step chemical reactions involving specific precursors and conditions, highlighting the compound's role in the development of heterocyclic chemistry. For instance, the synthesis and characterization of novel quinazoline derivatives linked to oxadiazole moieties demonstrate the compound's relevance in creating new chemical entities with potential biological activities (Dewangan et al., 2016). Similarly, studies on the thermo-physical properties of oxadiazole derivatives in various solvents underline the importance of understanding the compound's behavior in different chemical environments for its application in material science (Godhani et al., 2013).

Antimicrobial and Antituberculosis Activities

Research exploring the antimicrobial properties of heterocyclic compounds derived from quinazolinone and oxadiazole frameworks indicates the compound's potential as a basis for developing new antimicrobial agents. For example, the synthesis of newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones as potential anticonvulsant agents also highlights their antimicrobial activities, pointing towards the compound's application in addressing microbial resistance (Archana et al., 2002).

Anticonvulsant and Analgesic Activities

The compound's framework has been integrated into the design of molecules with potential analgesic and anti-inflammatory activities. Studies have shown that certain derivatives exhibit potent analgesic and anti-inflammatory effects in animal models, suggesting the compound's utility in developing new therapeutic agents (Dewangan et al., 2016).

Material Science Applications

The investigation of thermo-physical properties of oxadiazole derivatives provides insights into their application in material science, particularly in understanding solvent effects on molecular interactions and stability, which is crucial for designing materials with specific physical properties (Godhani et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S2/c1-3-12-25-20(26)16-6-4-5-7-17(16)22-21(25)29-13-18-23-19(24-27-18)14-8-10-15(28-2)11-9-14/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGFULRHRADXLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Bromobenzo[d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2386083.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide](/img/structure/B2386094.png)

![5-(2,3-Dimethoxyphenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole](/img/structure/B2386106.png)